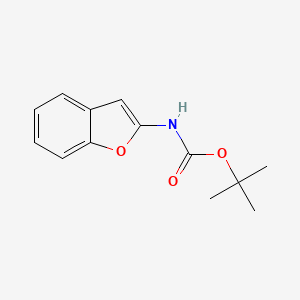![molecular formula C14H17N3O2S B2588795 tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate CAS No. 372096-48-5](/img/structure/B2588795.png)
tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate: is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate typically involves the reaction of 2-amino-1,3-thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a precursor for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties. The thiazole ring is a common pharmacophore in many biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation .
作用機序
The mechanism of action of tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of immune responses .
類似化合物との比較
2-Aminothiazole: Shares the thiazole ring structure and is used in similar applications.
tert-Butyl carbamate: Contains the carbamate group but lacks the thiazole ring.
N-Phenylcarbamates: Similar in structure but with different substituents on the aromatic ring
Uniqueness: tert-Butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate is unique due to the combination of the thiazole ring and the carbamate group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications .
特性
IUPAC Name |
tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,3)19-13(18)16-10-6-4-5-9(7-10)11-8-20-12(15)17-11/h4-8H,1-3H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPDDAAYUHMKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

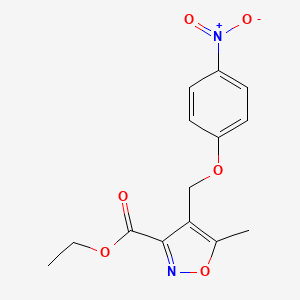
![5-fluoro-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2588717.png)

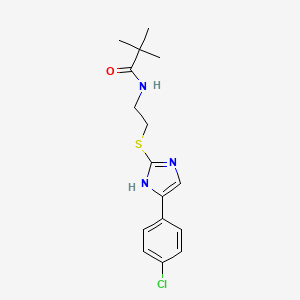
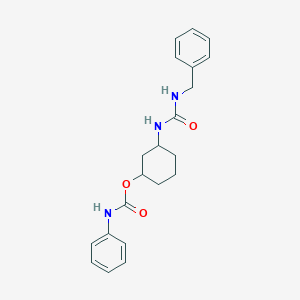
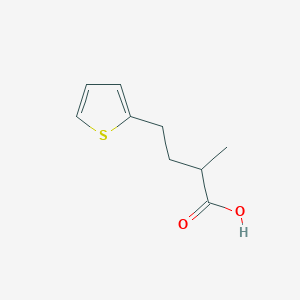
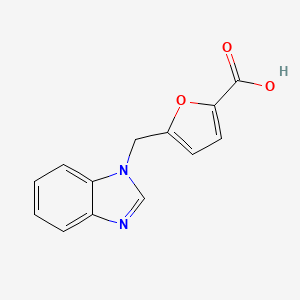
![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)
![methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2588726.png)
![1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE](/img/structure/B2588727.png)
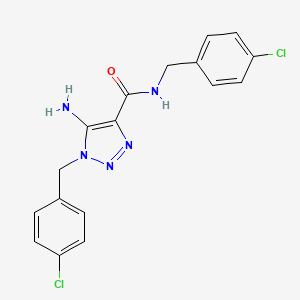
![1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2588731.png)
